1-Bromo-3,5-difluorobenzene (461-96-1) eliminates regioisomer complexity and poor oxidative addition kinetics faced with asymmetric isomers or chloro analogs.
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1-Bromo-3,5-difluorobenzene (CAS: 461-96-1) is a highly versatile, symmetrically substituted halogenated aromatic building block widely utilized in the synthesis of advanced optoelectronic materials and active pharmaceutical ingredients (APIs). Featuring a reactive carbon-bromine bond and two electron-withdrawing fluorine atoms at the meta positions, this compound serves as a premium precursor for transition-metal-catalyzed cross-couplings and directed metalation workflows [1]. Its C2v symmetry and unique electronic profile make it a critical intermediate for introducing the 3,5-difluorophenyl motif, which is highly valued for tuning the band-gap of OLED emitters and enhancing the metabolic stability of drug candidates [2].
Substituting 1-bromo-3,5-difluorobenzene with closely related isomers (such as 1-bromo-2,4-difluorobenzene) or alternative halides fundamentally alters process chemistry and end-product performance. Asymmetric difluorobromobenzenes introduce multiple non-equivalent reactive sites during directed ortho-lithiation, leading to complex mixtures of regioisomers that drastically increase downstream purification costs [1]. Furthermore, replacing the bromine atom with chlorine significantly increases the activation energy required for oxidative addition in palladium-catalyzed couplings, necessitating harsher conditions and expensive proprietary ligands, while iodo- substitutions increase the risk of homocoupling and drive up raw material costs[2].
In the synthesis of complex fluorinated building blocks, regiocontrol during directed ortho-lithiation is critical. 1-Bromo-3,5-difluorobenzene features a symmetrical substitution pattern that directs lithiation predictably, avoiding the generation of complex isomeric mixtures [1]. In contrast, asymmetric isomers like 1-bromo-2,4-difluorobenzene possess multiple distinct lithiation sites, leading to mixtures of regioisomers that require intensive chromatographic separation. The symmetry of the 3,5-difluoro isomer ensures that downstream functionalization yields a single major product, significantly reducing purification overhead.
| Evidence Dimension | Regioisomer formation during directed ortho-lithiation |
| Target Compound Data | Yields single symmetric lithiated intermediates or equivalent regioisomers |
| Comparator Or Baseline | 1-Bromo-2,4-difluorobenzene (yields multiple inseparable regioisomers) |
| Quantified Difference | Elimination of >1 regioisomeric byproducts |
| Conditions | Strong base (e.g., n-BuLi or LDA) in THF at cryogenic temperatures |
Eliminating regioisomeric byproducts simplifies downstream purification, making this compound highly preferred for scalable pharmaceutical manufacturing.
For the construction of fluorinated biaryls via cross-coupling, the halide leaving group dictates reaction kinetics and catalyst selection. 1-Bromo-3,5-difluorobenzene undergoes rapid oxidative addition with standard Pd catalysts, routinely achieving high yields (e.g., 69-80% in direct heteroarylation) under mild conditions [1]. Conversely, the chloride analog, 1-chloro-3,5-difluorobenzene, exhibits a significantly higher activation barrier for the C-Cl bond, often requiring temperatures >100 °C and expensive, specialized bulky phosphine ligands to achieve comparable conversion.
| Evidence Dimension | Cross-coupling conversion efficiency and conditions |
| Target Compound Data | 69-80% yield using standard Pd catalysts at moderate temperatures |
| Comparator Or Baseline | 1-Chloro-3,5-difluorobenzene (Requires >100 °C and specialized ligands for similar yields) |
| Quantified Difference | Elimination of specialized ligand requirements and reduction of reaction temperature |
| Conditions | Palladium-catalyzed cross-coupling / direct arylation |
Procuring the bromo variant reduces catalyst costs and enables milder reaction conditions, preventing the degradation of sensitive functional groups.
In the design of phenanthroimidazole (PI)-based fluorescent materials for OLEDs, the choice of the electron-withdrawing precursor directly impacts device efficiency and color purity. When 1-bromo-3,5-difluorobenzene is used to introduce the 3,5-difluorophenyl group at the C2 position of PI, the resulting non-doped OLED device achieves an External Quantum Efficiency (EQE) of 7.87% with deep-blue CIE coordinates of (0.16, 0.10) [1]. When compared to precursors with stronger electron-withdrawing groups, such as 4-bromobenzonitrile, the stronger acceptor induces a charge-transfer state that severely reduces the Photoluminescence Quantum Yield (PLQY) and red-shifts the emission out of the deep-blue region.
| Evidence Dimension | External Quantum Efficiency (EQE) and color purity in OLEDs |
| Target Compound Data | 7.87% EQE with deep-blue emission (CIE: 0.16, 0.10) |
| Comparator Or Baseline | 4-Bromobenzonitrile precursor (reduced PLQY and red-shifted emission) |
| Quantified Difference | Maintenance of deep-blue CIE coordinates while maximizing EQE |
| Conditions | Non-doped emitting layer in phenanthroimidazole-based OLED devices |
For materials science buyers, this specific substitution pattern provides the exact electronic balance required for high-efficiency deep-blue OLEDs.
The synthesis of 3,5-difluorophenylmagnesium bromide is a critical step for subsequent metal-catalyzed biaryl couplings. 1-Bromo-3,5-difluorobenzene reacts smoothly with magnesium or via halogen-metal exchange to yield the Grignard reagent efficiently, enabling downstream cross-couplings with >95% yields [1]. While 1-iodo-3,5-difluorobenzene initiates more rapidly, the weaker C-I bond leads to increased susceptibility to light degradation and higher rates of undesired homocoupling during formation. Furthermore, the bromo compound is significantly more cost-effective at scale.
| Evidence Dimension | Grignard formation efficiency and side-product profile |
| Target Compound Data | High-yield Grignard formation supporting >95% downstream cross-coupling yields |
| Comparator Or Baseline | 1-Iodo-3,5-difluorobenzene (Higher homocoupling rates and higher procurement cost) |
| Quantified Difference | Lower impurity profile and reduced raw material cost |
| Conditions | Halogen-metal exchange or direct Mg insertion for biaryl synthesis |
The bromo derivative provides the optimal balance of shelf-stability, reaction control, and cost, making it the standard choice for industrial-scale organometallic workflows.
Utilized as a core building block to introduce the 3,5-difluorophenyl group into phenanthroimidazole (PI) derivatives. This specific substitution provides the ideal moderate electron-withdrawing effect to maintain high Photoluminescence Quantum Yield (PLQY) and achieve deep-blue emission, outperforming stronger acceptors like benzonitrile[1].
Serves as a critical precursor for synthesizing 3,5-difluorobiphenyl motifs via Suzuki-Miyaura coupling. The high oxidative addition efficiency of the bromo-substituent allows for milder reaction conditions compared to chloro-analogs, preserving sensitive functional groups during the assembly of complex drug candidates [2].
Acts as the optimal starting material for the large-scale generation of 3,5-difluorophenylmagnesium bromide. It balances high reactivity with excellent stability against homocoupling, offering a more cost-effective and process-friendly alternative to light-sensitive iodo-precursors[3].
Flammable;Irritant;Health Hazard;Environmental Hazard